Pyrrolidine, 3-(diphenylmethylene)-
Description
Significance of Nitrogen Heterocycles in Synthetic Chemistry
Nitrogen heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. wikipedia.org Their prevalence in nature is remarkable, forming the core of many biologically essential molecules such as alkaloids, vitamins, and nucleic acids. researchgate.net In the domain of synthetic chemistry, the significance of nitrogen heterocycles is multifaceted. They are crucial building blocks in the development of pharmaceuticals, with a 2021 analysis revealing that 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. scispace.com Their utility also extends to agrochemicals, where they are integral to many modern fungicides, herbicides, and insecticides. scispace.com Furthermore, in materials science, nitrogen heterocycles are used to create functional materials like polymers and dyes, and they play a vital role in catalysis, often acting as ligands that enhance the selectivity and reactivity of metal catalysts. scispace.comnih.gov The ability of the nitrogen atom to form hydrogen bonds and participate in various chemical reactions makes these heterocycles exceptionally versatile in the design of new molecules with specific functions. researchgate.net
The Pyrrolidine (B122466) Ring as a Versatile Building Block in Molecular Design
Among the plethora of nitrogen heterocycles, the pyrrolidine ring, a five-membered saturated heterocycle, is a particularly favored scaffold in medicinal chemistry and drug discovery. researchgate.netresearchgate.net Its non-planar, puckered three-dimensional structure allows for a greater exploration of chemical space compared to its flat aromatic counterpart, pyrrole (B145914). researchgate.net This three-dimensionality is a significant advantage in designing drug candidates, as it can lead to more specific interactions with biological targets like proteins and enzymes. researchgate.net
The pyrrolidine scaffold's versatility is enhanced by the stereogenicity of its carbon atoms, meaning that the spatial arrangement of substituents on the ring can be precisely controlled. researchgate.net This stereochemical control is crucial for optimizing the biological activity and minimizing the potential for off-target effects of a drug molecule. The pyrrolidine ring is a common feature in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is a core component of many successful drugs, including various antiviral and anticancer agents. wikipedia.orgmdpi.com Its derivatives are also widely employed as chiral auxiliaries and catalysts in asymmetric synthesis, highlighting their importance in creating enantiomerically pure compounds. researchgate.net
Specific Focus on Pyrrolidine, 3-(diphenylmethylene)- and its Structural Motifs
Within the broad family of pyrrolidine derivatives, "Pyrrolidine, 3-(diphenylmethylene)-" presents a unique combination of structural motifs: the saturated five-membered pyrrolidine ring and the exocyclic diphenylmethylene group. This specific arrangement confers a distinct set of properties and potential applications.
The core structure consists of a pyrrolidine ring where the third carbon atom is double-bonded to a carbon atom that, in turn, is bonded to two phenyl groups. This diphenylmethylene substituent introduces a significant degree of steric bulk and a large, rigid, and lipophilic (fat-soluble) region to the molecule. The presence of the two phenyl rings also introduces π-systems that can engage in various intermolecular interactions.
Research into closely related compounds suggests that the 3-(diphenylmethylene)pyrrolidine scaffold is of significant interest in the field of medicinal chemistry. For instance, derivatives of this compound, such as 1-alkyl-3-(diphenylhydroxymethyl)pyrrolidines, have been synthesized and investigated for their anticholinergic properties. nih.gov Anticholinergic agents are a class of drugs that block the action of the neurotransmitter acetylcholine, and they have applications in treating a range of conditions. The synthesis of these compounds often involves the dehydration of the corresponding diphenylhydroxymethyl precursor to form the diphenylmethylene double bond. nih.gov
A notable example of a pharmaceutical that contains a more complex derivative of this scaffold is Prifinium Bromide. nih.gov This compound is a quaternary ammonium (B1175870) salt of 3-(diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium and has been used as an antispasmodic and anticholinergic agent. nih.govnih.gov The activity of such derivatives underscores the pharmacological potential inherent in the 3-(diphenylmethylene)pyrrolidine core.
Table 1: Physicochemical Properties of Pyrrolidine and Related Compounds
| Compound/Fragment | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Features |
| Pyrrolidine | C₄H₉N | 71.12 | 87 | Saturated nitrogen heterocycle. wikipedia.org |
| Diphenylmethane | C₁₃H₁₂ | 168.23 | 264 | Two phenyl rings linked by a methylene (B1212753) group. |
| 1-(Diphenylmethyl)pyrrolidine | C₁₇H₁₉N | 237.34 | Not available | Diphenylmethyl group attached to the nitrogen atom. nih.gov |
| Prifinium Bromide | C₂₂H₂₈BrN | 386.37 | Not available | Quaternary ammonium salt of a 3-(diphenylmethylene)pyrrolidine derivative. nih.gov |
Structure
3D Structure
Properties
CAS No. |
61334-11-0 |
|---|---|
Molecular Formula |
C17H17N |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-benzhydrylidenepyrrolidine |
InChI |
InChI=1S/C17H17N/c1-3-7-14(8-4-1)17(16-11-12-18-13-16)15-9-5-2-6-10-15/h1-10,18H,11-13H2 |
InChI Key |
VFURWZYTANHXQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrrolidine, 3 Diphenylmethylene and Its Derivatives
Strategies for De Novo Pyrrolidine (B122466) Ring Construction
De novo synthesis offers the flexibility to construct the pyrrolidine ring with the desired substitution pattern from acyclic precursors. This approach is particularly valuable for accessing a wide range of structurally diverse pyrrolidine derivatives.
Ring Formation from Acyclic Precursors
The formation of the pyrrolidine ring from open-chain starting materials is a fundamental and widely practiced strategy. One common method involves the cyclization of bifunctional acyclic precursors containing an amine and a suitable electrophilic or leaving group at the appropriate positions. For instance, the intramolecular cyclization of N-substituted 4,5-dihalogenated amines or 4-amino-1-alkanols can lead to the formation of the pyrrolidine ring.
A notable example of forming a related 3,3-disubstituted pyrrolidine involves the major metabolite of methadone, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP). acs.orgwikipedia.orgnih.govhmdb.ca Its formation in vivo proceeds via N-demethylation of methadone followed by a spontaneous intramolecular cyclization, highlighting how a suitably substituted acyclic precursor can yield a 3,3-diphenylpyrrolidine (B2568857) structure. hmdb.cagoogle.com This biological transformation provides a conceptual basis for designing laboratory syntheses of similar structures from acyclic amino ketones or amino aldehydes.
Cycloaddition Reactions in Pyrrolidine Synthesis
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for the stereocontrolled synthesis of five-membered rings like pyrrolidine. scholaris.canih.gov These reactions involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered heterocycle in a concerted or stepwise fashion.
The [3+2] cycloaddition of azomethine ylides with various dipolarophiles is one of the most efficient and widely used methods for constructing the pyrrolidine ring. scholaris.canih.gov Azomethine ylides, which are 1,3-dipolar species, can be generated in situ from various precursors, including the thermal or photochemical ring-opening of aziridines, the desilylation of α-silylamines, or the decarboxylation of α-amino acids.
The reaction of an azomethine ylide with an appropriate dipolarophile can lead to highly functionalized pyrrolidines. For the synthesis of a precursor to 3-(diphenylmethylene)pyrrolidine, one could envision the cycloaddition of an azomethine ylide with a dipolarophile containing a masked carbonyl group or a precursor to the diphenylmethylidene moiety. While direct synthesis of the target compound via this method is not commonly reported, the construction of polysubstituted pyrrolidines through this approach is well-established, offering a versatile entry to precursors that could be further elaborated. acs.orgmasterorganicchemistry.com For instance, the reaction of nonstabilized azomethine ylides with olefinic oxindoles has been shown to produce spirooxindole-pyrrolidines, demonstrating the feasibility of creating quaternary centers in the pyrrolidine ring through cycloaddition. nih.govlibretexts.org
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is another powerful strategy for pyrrolidine synthesis, often employed in a tandem or cascade sequence. This reaction can be used to form a key carbon-nitrogen bond, which is then followed by an intramolecular cyclization to construct the pyrrolidine ring.
For example, the reaction of a primary amine with a suitably substituted dienone or a related Michael acceptor can initiate a sequence leading to a pyrrolidine derivative. The stereoselectivity of the initial Michael addition can often be controlled through the use of chiral catalysts or auxiliaries, providing access to enantiomerically enriched pyrrolidines. While specific examples leading directly to 3-(diphenylmethylene)pyrrolidine are scarce, this methodology is broadly applicable for the synthesis of 3-substituted pyrrolidines. rsc.org
Intramolecular cyclization reactions of appropriately functionalized acyclic precursors are a cornerstone of pyrrolidine synthesis. These reactions can be triggered by various means, including radical, nucleophilic, or electrophilic processes.
A relevant approach is the intramolecular Wittig reaction. nih.govresearchgate.netacs.org This strategy involves the generation of a phosphorus ylide within a molecule that also contains a carbonyl group. The subsequent intramolecular olefination reaction forms a cyclic alkene. To synthesize a 3-methylenepyrrolidine derivative, a γ-amino ketone could be converted into a phosphonium (B103445) salt, which upon treatment with a base, would generate the ylide and cyclize to form the exocyclic double bond. nih.gov This concept could be extended to the synthesis of 3-(diphenylmethylene)pyrrolidine by utilizing a precursor that would generate a diphenylmethylidenephosphorane moiety.
Another relevant intramolecular pathway is the thermal cyclization of N-[bis(trimethylsilyl)methyl]-1-aza-1,3-dienes, which has been shown to produce Δ²-pyrrolines stereoselectively. rsc.org Further chemical transformations of such intermediates could potentially lead to the desired 3-substituted pyrrolidine.
Reductive Amination Strategies for Pyrrolidin-3-one Derivatives
Reductive amination is a highly effective method for the formation of amines from carbonyl compounds and ammonia (B1221849) or a primary amine. When applied intramolecularly, it provides a powerful route to cyclic amines, including pyrrolidines. The synthesis of a pyrrolidin-3-one derivative, a key precursor for obtaining 3-(diphenylmethylene)pyrrolidine via olefination, can be achieved through various routes, and its subsequent functionalization often involves reductive amination.
While direct synthesis of pyrrolidin-3-one via intramolecular reductive amination of a 1,3-dicarbonyl compound with an amine is conceivable, a more common application is the synthesis of other substituted pyrrolidines. For instance, enantioselective intramolecular reductive amination of tert-butyl (4-oxo-4-arylbutyl)carbamate substrates has been used to synthesize chiral 2-substituted arylpyrrolidines. adichemistry.com The general principle of reductive amination, which involves the in situ formation and reduction of an imine or enamine, is a versatile tool in pyrrolidine synthesis. wikipedia.orgyoutube.com
A plausible and direct route to 3-(diphenylmethylene)pyrrolidine involves the Wittig reaction masterorganicchemistry.comlibretexts.orgwikipedia.orgiitk.ac.inorganic-chemistry.orgyoutube.comberkeley.edu or the Horner-Wadsworth-Emmons (HWE) reaction youtube.comnih.govorganic-chemistry.orgyoutube.comyoutube.com on a suitably N-protected pyrrolidin-3-one. The Wittig reaction utilizes a phosphonium ylide, while the HWE reaction employs a phosphonate (B1237965) carbanion.
The general scheme for the Wittig reaction would involve the reaction of an N-protected pyrrolidin-3-one with diphenylmethylidenetriphenylphosphorane. This ylide can be prepared from diphenylmethyltriphenylphosphonium bromide and a strong base. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the desired exocyclic alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.orgwikipedia.orgorganic-chemistry.org
The Horner-Wadsworth-Emmons reaction offers an alternative with the advantage that the phosphate (B84403) byproduct is water-soluble, simplifying purification. In this case, a phosphonate ester such as diethyl diphenylmethylphosphonate would be deprotonated with a base to form a nucleophilic carbanion, which then reacts with the pyrrolidin-3-one to afford the target compound. youtube.comorganic-chemistry.orgyoutube.com
| Reaction Type | Reagents | Key Intermediate | Product | Ref. |
| Wittig Reaction | N-Protected Pyrrolidin-3-one, Ph₂P=CPh₂ | Oxaphosphetane | 3-(Diphenylmethylene)pyrrolidine | wikipedia.orgorganic-chemistry.org |
| HWE Reaction | N-Protected Pyrrolidin-3-one, (EtO)₂P(O)C(Ph₂)⁻ | Phosphonate adduct | 3-(Diphenylmethylene)pyrrolidine | organic-chemistry.orgyoutube.com |
Functionalization of Preformed Pyrrolidine Rings
A prevalent strategy for preparing "Pyrrolidine, 3-(diphenylmethylene)-" involves the chemical modification of a pyrrolidine ring that is already formed. This approach centers on introducing the diphenylmethylene group onto the pyrrolidine scaffold.
Derivatization of Pyrrolidine Cores with Diphenylmethylene Moieties
The introduction of the diphenylmethylene substituent onto a pyrrolidine core is commonly achieved through well-established olefination reactions. The Wittig reaction, for instance, utilizes a phosphorus ylide generated from a diphenylmethyl halide to react with a pyrrolidin-3-one, effectively forming the exocyclic double bond. Similarly, the Horner-Wadsworth-Emmons reaction offers a modified approach using a phosphonate carbanion, which often provides better control and higher yields.
Another reliable method is the Grignard reaction, where a pyrrolidin-3-one is treated with a diphenylmethylmagnesium halide. The resulting tertiary alcohol intermediate is then dehydrated, typically under acidic conditions, to yield the final "Pyrrolidine, 3-(diphenylmethylene)-" product. The Peterson olefination presents an alternative route using an α-silyl carbanion of diphenylmethane, which, after reacting with a pyrrolidin-3-one, undergoes elimination to form the desired alkene.
Synthesis of 3-(diphenylmethylene)-2,5-pyrrolidinediones
The synthesis of "3-(diphenylmethylene)-2,5-pyrrolidinedione" and its N-substituted derivatives frequently begins with a succinimide (B58015) precursor. A key method is the Knoevenagel condensation of a succinimide with benzophenone (B1666685). This reaction is typically promoted by a base, such as piperidine, or a Lewis acid like titanium tetrachloride in conjunction with an amine base. The reaction proceeds through the formation of a succinimide enolate that subsequently attacks the benzophenone carbonyl group, followed by a dehydration step to yield the product. This methodology allows for the creation of a diverse library of compounds by varying the substituent on the succinimide nitrogen.
| Starting Material | Reagent | Catalyst/Conditions | Product |
|---|
Skeletal Modification of Pyrrolidine Rings
A more complex but versatile approach involves the modification of the pyrrolidine ring structure itself to introduce the 3-(diphenylmethylene) group. This can be accomplished through reactions such as ring expansions, contractions, or molecular rearrangements. For example, a substituted azetidine (B1206935) could undergo a ring expansion reaction to form the five-membered pyrrolidine ring. Additionally, the rearrangement of spirocyclic pyrrolidines can be employed to generate the exocyclic double bond, providing access to complex molecular architectures that are not easily synthesized through other methods.
Asymmetric Synthesis of Pyrrolidine, 3-(diphenylmethylene)-Enantiomers
The synthesis of specific enantiomers of "Pyrrolidine, 3-(diphenylmethylene)-" is critical for its application in pharmaceuticals and as chiral catalysts. Asymmetric synthesis aims to control the three-dimensional arrangement of atoms in the molecule.
Enantioselective Methodologies for Chiral Pyrrolidine Derivatives
Enantiomerically pure "Pyrrolidine, 3-(diphenylmethylene)-" can be synthesized by starting with a chiral molecule, such as the amino acid proline. The inherent stereochemistry of the starting material guides the formation of the desired enantiomer throughout the synthetic sequence.
Another powerful technique is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the pyrrolidine precursor to direct the stereochemical outcome of a subsequent reaction. Once the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. Organocatalysis has also become a prominent method, where small chiral organic molecules catalyze reactions like Michael additions or cycloadditions to produce the chiral pyrrolidine ring with high enantioselectivity.
Chiral Catalyst Development in Asymmetric Pyrrolidine Synthesis
The design of new chiral catalysts is crucial for advancing the asymmetric synthesis of pyrrolidine derivatives. Transition metals such as palladium, rhodium, copper, and iridium are often used in combination with chiral ligands. These ligands create a chiral environment around the metal, which influences the stereochemical course of the reaction.
For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) is a widely used method for synthesizing chiral pyrrolidines. In this reaction, a chiral palladium complex can catalyze an intramolecular cyclization to form the pyrrolidine ring with a high degree of enantioselectivity. The ongoing development of more efficient and sustainable catalysts, including those based on earth-abundant metals, is a key area of research.
| Metal | Chiral Ligand Type | Reaction Type | Potential Application |
|---|
Pyrrolidine-Based Chiral Ammonium (B1175870) Salts as Catalysts
Chiral pyrrolidinium (B1226570) salts have emerged as effective phase-transfer catalysts (PTCs) for asymmetric synthesis. clockss.org These catalysts, often possessing a simplified structure compared to other PTCs, have been successfully employed in the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester. clockss.org Researchers have synthesized α,α'-disubstituted pyrrolidinium salts with stereogenic centers adjacent to the quaternary ammonium nitrogen. clockss.org The catalytic activity of these salts was assessed, and it was found that those featuring an alkyl chain with a hydroxyl group at a chiral center could induce moderate enantioselectivity in the aforementioned benzylation reaction. clockss.org
For instance, in the reaction of glycine (B1666218) imine with benzyl (B1604629) bromide, one of the newly synthesized catalysts provided moderate enantioselectivity at 0 ºC. clockss.org The stereochemistry of the catalyst, particularly at the hydroxyl-bearing chiral center, was found to be crucial for achieving enantioselectivity. clockss.org Further investigations into the counter anion of the catalyst were also conducted to optimize the reaction conditions. clockss.org
ProPhenol Ligands in Diastereo- and Enantioselective Transformations
ProPhenol ligands, particularly those incorporating 2,5-trans-disubstituted pyrrolidine moieties, have been instrumental in the development of diastereo- and enantioselective transformations. nih.govacs.org A notable application is the zinc-ProPhenol-catalyzed direct asymmetric aldol (B89426) reaction between glycine Schiff bases and aldehydes. nih.govacs.orgnih.gov This method provides access to syn β-hydroxy-α-amino esters with high yields and excellent levels of diastereo- and enantioselectivity. nih.govacs.org
The design and synthesis of these specialized ProPhenol ligands were critical for the success of the reaction. nih.govacs.org The synthesis of these ligands often starts with the highly diastereoselective copper-mediated arylation of an iminium ion derived from a known hemiaminal ether. nih.govacs.org The resulting trans-pyrrolidines are then coupled with a dibromide to furnish the desired ProPhenol ligands. acs.org The catalytic activity of zinc-ProPhenol complexes integrating these trans-2,5-pyrrolidines has been evaluated, demonstrating their effectiveness in controlling the stereochemical outcome of the aldol reaction. nih.govacs.org For example, the reaction of N-(diphenylmethylene)glycine tert-butyl ester with isobutyraldehyde (B47883) proceeded efficiently, yielding the product in 87% yield and 91% enantiomeric excess (ee). acs.org
Peptidomimetic-Based Asymmetric Catalysts
Peptidomimetics, compounds that mimic the structure and function of natural peptides, have garnered significant interest as scaffolds for asymmetric catalysts. mdpi.com These catalysts often exhibit enhanced metabolic stability and receptor affinity compared to their natural peptide counterparts. mdpi.com In the context of pyrrolidine chemistry, peptidomimetic catalysts incorporating a triazole ring as an amide bond surrogate have been developed. mdpi.com The triazole ring can rigidify the catalyst's conformation, thereby improving its selectivity. mdpi.com
Researchers have synthesized novel peptidomimetic catalysts where a pyrrolidine-linked triazole is further functionalized with an isoasparagine (B1595160) residue. mdpi.com This residue is intended to provide hydrogen bonding capabilities, a key feature in many enzymatic and organocatalytic systems. mdpi.com The synthetic route to these catalysts involves the reaction of an azidopyrrolidine with an appropriate alkyne via a Huisgen [3+2] cycloaddition. mdpi.com These peptidomimetic organocatalysts have shown promise in various asymmetric transformations. mdpi.comethz.chrsc.org
Phase-Transfer Catalysis (PTC) in Asymmetric Synthesis
Phase-transfer catalysis (PTC) is a powerful and environmentally benign technique for asymmetric synthesis, valued for its operational simplicity and mild reaction conditions. clockss.orgnih.gov It has been extensively utilized in the asymmetric alkylation of glycine derivatives. clockss.orgresearchgate.net
The asymmetric alkylation of N-(diphenylmethylene)glycine esters under phase-transfer conditions is a well-established method for the synthesis of α-amino acid derivatives. clockss.orgresearchgate.netnih.gov Chiral quaternary ammonium salts derived from cinchona alkaloids are commonly used as catalysts in these reactions. researchgate.netrsc.org These catalysts have proven effective in promoting the alkylation of the tert-butyl ester of N-(diphenylmethylene)glycine with various alkyl halides. clockss.orgresearchgate.net
The efficiency of these reactions can be high, with some catalyst systems operating at very low loadings (0.01–0.1 mol%) and still achieving excellent enantioselectivities (92–99% ee). rsc.org The structure of the catalyst, including the nature of the substituents and the counterion, plays a crucial role in determining the stereochemical outcome of the reaction. clockss.org For instance, the first successful asymmetric palladium-catalyzed allylic alkylation of the tert-butyl glycinate-benzophenone Schiff base was achieved using chiral phase-transfer catalysts derived from cinchona alkaloids as the sole source of chirality. researchgate.netnih.gov
Table 1: Asymmetric Phase-Transfer Catalytic Alkylation of N-(diphenylmethylene)glycine tert-butyl ester
| Catalyst Type | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Cinchona Alkaloid-Derived Quaternary Ammonium Salt | Benzyl Bromide | Moderate | Moderate | clockss.org |
| Cinchona Alkaloid-Derived Quaternary Ammonium Salt | Allyl Acetate | High | High | researchgate.netnih.gov |
Catalytic asymmetric conjugate addition reactions, particularly the Michael addition, represent a fundamental carbon-carbon bond-forming strategy. mdpi.com Pyrrolidine-based organocatalysts are frequently employed in the asymmetric conjugate addition of nucleophiles to α,β-unsaturated compounds like nitroalkenes. mdpi.comrsc.org The pyrrolidine moiety facilitates the formation of a transient enamine, which then reacts with the electrophile. mdpi.com
For instance, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have been synthesized and successfully applied to the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields and enantioselectivities (up to >99% ee). rsc.org Similarly, bifunctional squaramide catalysts incorporating a pyrrolidine unit have been developed for the cascade aza-Michael/Michael addition reaction between nitroalkenes and tosylaminomethyl enones, yielding highly functionalized chiral pyrrolidines with excellent stereocontrol. rsc.org The addition of ketones to nitroolefins and chalcones has also been effectively catalyzed by chiral C2-symmetric pyrrolidine-based tetraamines, affording the corresponding adducts in good yields and high selectivity. researchgate.net
Metal-Catalyzed Asymmetric Transformations
Metal-catalyzed reactions offer a powerful and versatile approach for the asymmetric synthesis of pyrrolidine derivatives. nih.govmetu.edu.trorganic-chemistry.orgorganic-chemistry.org Palladium catalysis, in particular, has been extensively explored for this purpose.
A notable example is the palladium-catalyzed asymmetric [3 + 2] cycloaddition of trimethylenemethane (TMM) with imines. organic-chemistry.org This reaction, facilitated by novel phosphoramidite (B1245037) ligands, provides access to pyrrolidine cycloadducts with excellent yields and selectivities. organic-chemistry.org The choice of ligand is critical for achieving high regio-, diastereo-, and enantioselectivity. organic-chemistry.org
Another significant application of palladium catalysis is in asymmetric carboamination reactions for the synthesis of enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines. nih.gov These reactions proceed with good levels of asymmetric induction and represent rare examples of transformations involving enantioselective syn-aminopalladation. nih.gov The development of efficient chiral catalysts for these transformations is an active area of research. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Pyrrolidine, 3-(diphenylmethylene)- |
| N-(diphenylmethylene)glycine tert-butyl ester |
| N-(diphenylmethylene)glycine methyl ester |
| Benzyl bromide |
| Isobutyraldehyde |
| Nitromethane |
| Nitroalkenes |
| Chalcones |
| Tosylaminomethyl enones |
| Trimethylenemethane |
| Azidopyrrolidine |
| Isoasparagine |
| ProPhenol |
| Cinchona alkaloids |
| Squaramide |
Palladium-Catalyzed Asymmetric Allylic Alkylations
Palladium-catalyzed asymmetric allylic alkylation (AAA) stands as a cornerstone for the enantioselective formation of carbon-carbon bonds and the construction of chiral molecules. mdpi.com This methodology is particularly powerful for creating stereogenic centers, including the quaternary carbons often found in complex pyrrolidine derivatives. nih.gov The general mechanism involves the reaction of a palladium(0) complex with an allylic electrophile to form a π-allyl palladium(II) intermediate. A nucleophile then attacks this intermediate, regenerating the palladium(0) catalyst and yielding the alkylated product. mdpi.com The enantioselectivity is controlled by chiral ligands, typically phosphorus-based, that coordinate to the palladium center. mdpi.com
In the context of synthesizing analogs of Pyrrolidine, 3-(diphenylmethylene)-, the AAA reaction can be envisioned in two primary ways. One approach involves using a pre-formed pyrrolidine ring bearing a nucleophilic center at the 3-position. Alternatively, the pyrrolidine ring can be formed in a subsequent step after the key AAA reaction. For instance, a stabilized nucleophile, such as a malonate derivative substituted with a diphenylmethylene group, could be allylated. The resulting product could then undergo a series of transformations, including reduction and reductive amination, to construct the pyrrolidine ring.
A notable application of Pd-catalyzed AAA in constructing related heterocyclic systems is the synthesis of spiro-oxindole alkaloids like horsfiline. nih.gov In this synthesis, an oxindole (B195798) derivative serves as the prochiral nucleophile, attacking an allylic substrate to set the crucial spiro quaternary stereocenter. nih.gov This strategy could be adapted to create spiro-pyrrolidine structures incorporating the diphenylmethylene moiety.
Table 1: Representative Palladium-Catalyzed Asymmetric Allylic Alkylation
| Nucleophile | Electrophile | Catalyst System | Product Type | Ref. |
|---|---|---|---|---|
| 3-Aryl Oxindoles | Benzylic Carbonates | Pd(0) / Chiral Ligand | Spiro-Oxindole | mdpi.com |
| 3-Carbalkoxyoxindoles | Allyl Acetate | Pd(0) / Chiral Ligand | Spiro(pyrrolidine-oxindole) Precursor | nih.gov |
| Pyrrole (B145914) Derivatives | Cyclic Allylic Diol | Pd(0) / Chiral Ligand | N-Allyl Pyrrole | nih.gov |
Dual Palladium and Organocatalysis Approaches
The integration of transition metal catalysis with organocatalysis into a single cooperative system has emerged as a powerful strategy for complex molecule synthesis. This dual-catalysis approach combines the unique activation modes of both catalyst types to achieve transformations not possible with either system alone. A prime example is the use of dual amine and palladium catalysis in the diastereoselective and enantioselective carbocyclization of allenes. nih.gov
This methodology has been successfully applied to the synthesis of substituted cyclopentane (B165970) and pyrrolidine derivatives. nih.gov The reaction typically involves an aldehyde or ketone linked to an allene (B1206475). An amine organocatalyst, such as a pyrrolidine derivative, reacts with the carbonyl group to form a nucleophilic enamine intermediate. Concurrently, a palladium catalyst activates the allene moiety. The intramolecular attack of the enamine onto the palladium-activated allene triggers the cyclization, forming the five-membered ring. nih.gov The reaction's scope is broad, and it has been extended to asymmetric variants using chiral diarylprolinol-based organocatalysts, achieving high enantioselectivity (up to 82% ee). nih.gov
For the synthesis of Pyrrolidine, 3-(diphenylmethylene)- analogs, one could design a substrate where an appropriate aldehyde is tethered to an allene, and the diphenylmethylene group is strategically placed on the backbone. The dual catalytic cycle would then facilitate the formation of the pyrrolidine ring with the desired exocyclic double bond precursor.
Organocatalytic Approaches to Enantiopure Pyrrolidine, 3-(diphenylmethylene)- Analogs
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the asymmetric synthesis of chiral compounds. nih.gov These methods are often environmentally benign and provide access to enantiopure pyrrolidines through various strategic disconnections. nih.gov
Organocatalytic Intramolecular Reductive Amination
Intramolecular reductive amination is a classic and highly effective method for constructing nitrogen-containing heterocycles. The process involves the condensation of an amine with a ketone or aldehyde within the same molecule to form a cyclic iminium ion, which is then reduced to the corresponding cyclic amine. While traditionally achieved with metal hydrides, organocatalytic versions have been developed.
In a typical organocatalytic approach, a chiral Brønsted acid or a hydrogen-bond donor catalyst can activate the carbonyl group and control the stereochemistry of the initial cyclization. The subsequent reduction of the cyclic imine or enamine can be achieved using a mild reducing agent like Hantzsch ester in the presence of a chiral phosphoric acid (CPA) catalyst. This strategy has proven effective for the enantioselective synthesis of various substituted pyrrolidines. To generate a 3-(diphenylmethylene)pyrrolidine analog, a 1,4-dicarbonyl compound could be selectively mono-aminated, and the resulting amino ketone, bearing the diphenylmethylene precursor, could undergo an organocatalyzed intramolecular reductive amination.
Direct Aldol Reactions with Glycine Schiff Bases
The direct asymmetric aldol reaction of glycine Schiff bases with aldehydes is a powerful, atom-economical method for synthesizing β-hydroxy-α-amino esters. researchgate.net These products are versatile precursors to a wide range of chiral molecules, including substituted pyrrolidines. researchgate.net The reaction creates two adjacent stereocenters in a single step. researchgate.net
The process is often catalyzed by chiral phase-transfer catalysts, such as chiral quaternary ammonium salts derived from cinchona alkaloids. nih.gov These organocatalysts form a chiral ion pair with the enolate of the glycine Schiff base, guiding its facial addition to the aldehyde. researchgate.netnih.gov To synthesize a pyrrolidine analog, the resulting β-hydroxy-α-amino ester can be N-deprotected and cyclized, often via reduction of the ester to an alcohol followed by intramolecular substitution. A substrate such as diphenylacetaldehyde (B122555) could be used as the aldehyde component, reacting with a glycine Schiff base to install the diphenylmethyl group. Subsequent dehydration of the resulting β-hydroxy group would yield the desired 3-(diphenylmethylene)pyrrolidine scaffold.
Table 2: Organocatalytic Aldol Reaction for Amino Acid Synthesis
| Glycine Donor | Aldehyde | Catalyst Type | Product | Ref. |
|---|---|---|---|---|
| Glycine Schiff Base | Various Aldehydes | Chiral Quaternary Ammonium Salt | β-Hydroxy-α-amino Ester | nih.gov |
C-H Functionalization for Asymmetric Pyrrolidine Construction
Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy in modern organic synthesis, allowing for the construction of complex molecules from simple, unactivated precursors. researchgate.net This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes. researchgate.netacs.org
One powerful strategy involves a two-step sequence starting with a rhodium-catalyzed asymmetric nitrene C-H insertion into a simple hydrocarbon. researchgate.netacs.org This initial step establishes a chiral center. A subsequent diastereoselective cyclization, often involving a 1,5-hydrogen atom transfer (HAT), forges the pyrrolidine ring. researchgate.net While this method has been extensively used for creating 2,5-disubstituted pyrrolidines, adapting it for 3-substituted analogs would require specifically designed substrates where the initial C-H insertion and subsequent cyclization direct the formation of the desired isomer.
Another innovative approach is the biocatalytic intramolecular C-H amination. nih.govacs.org Using directed evolution, enzymes like cytochrome P450 can be engineered to catalyze the insertion of a nitrene (generated from an organic azide) into an unactivated C(sp³)–H bond to form the pyrrolidine ring with high enantioselectivity. nih.gov This method represents a green and powerful tool for accessing chiral cyclic amines from simple azide (B81097) precursors. nih.govacs.org
Total Synthesis Strategies for this compoundContaining Natural Product Analogs
While natural products containing the precise Pyrrolidine, 3-(diphenylmethylene)- substructure are not widely documented, synthetic strategies developed for other pyrrolidine-containing natural products can be adapted to create valuable analogs. The pyrrolidine ring is a ubiquitous motif in alkaloids and other bioactive molecules, making the development of new analogs a key area of research. rsc.orgbaranlab.org
For example, the synthesis of pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs has been reported as potential treatments for neglected tropical diseases. nih.gov These syntheses start from chiral pool materials like D-prolinol, which is acylated and then elaborated to the final phosphocholine (B91661) headgroup. nih.gov A similar strategy could be employed where the acyl chain is replaced with a functional group that can be converted into the diphenylmethylene moiety.
Furthermore, strategies for complex alkaloids like agelastatin A, which features a pyrrolidine-related core, have relied on palladium-catalyzed asymmetric allylic alkylation (AAA) using pyrrole nucleophiles. nih.gov One could envision a synthetic route to an analog where a 3-functionalized pyrrole, capable of being converted to the diphenylmethylene group, is used as the nucleophile in a key AAA step to build a complex polycyclic framework.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Pyrrolidine, 3-(diphenylmethylene)- |
| (R,R)-57 |
| 1,4-diol 58 |
| cyclic sulfate (B86663) 59 |
| mesylate 60 |
| trans-2,5-dialkylpyrrolidine 61 |
| N-Boc-pyrrolidine 78 |
| lithiated species 79 |
| diazo precursors 89 |
| C2-symmetrical pyrrolidines 90 |
| pyrrolidine 94 |
| sulfonimidamide S*-NH2 |
| substrates 101 |
| Hantzsch ester |
| horsfiline |
| agelastatin A |
| 3-deoxysphingosylphosphorylcholine |
| D-prolinol |
| diphenylacetaldehyde |
| Hantzsch ester |
Application of Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of various unsaturated rings, including the pyrrolidine core. nih.gov This catalytic reaction typically involves the intramolecular cyclization of a diene, such as a diallylamine (B93489) derivative, to form a cyclic alkene and a volatile byproduct like ethylene. nih.govorganic-chemistry.org The reaction is favored for its high functional group tolerance and its ability to form rings of various sizes. nih.gov
The synthesis of 3-substituted pyrroline (B1223166) derivatives, precursors to compounds like Pyrrolidine, 3-(diphenylmethylene)-, is commonly achieved through the RCM of appropriately substituted diallylamine precursors. nih.gov The process is catalyzed by metal complexes, most notably ruthenium-based catalysts developed by Grubbs and others. nih.govorganic-chemistry.org First- and second-generation Grubbs catalysts (G-I and G-II) and Hoveyda-Grubbs catalysts (HG-II) are frequently employed, with the second-generation catalysts generally showing higher activity and stability. nih.govorganic-chemistry.org
Studies have shown that for the RCM of diallylamines, catalyst choice and reaction conditions are crucial for achieving high yields. For instance, in the synthesis of a simple N-Boc-3-pyrroline, second-generation Grubbs catalysts provide excellent yields. The effectiveness of various indenylidene-based ruthenium catalysts has also been explored for the synthesis of both unsubstituted and substituted pyrrolines, demonstrating high yields and tolerance for steric bulk on the NHC (N-heterocyclic carbene) ligand, albeit sometimes requiring longer reaction times. nih.gov The reaction is often carried out in solvents like dichloromethane (B109758) (DCM) or benzene. nih.gov
Below is a table summarizing typical catalysts and conditions used in the RCM synthesis of pyrroline derivatives.
Table 1: Catalysts and Conditions for RCM Synthesis of Pyrroline Derivatives
| Catalyst | Substrate Type | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Grubbs I (G-I) | N-Tosyl diallylamine | Benzene | Reflux, 4h | 95% | nih.gov |
| Grubbs II (G-II) | N-Tosyl diallylamine | Benzene | RT, 1.5h | 97% | nih.gov |
| Hoveyda-Grubbs II (HG-II) | N-Tosyl diallylamine | Benzene | RT, 1.5h | 98% | nih.gov |
The resulting 3-pyrroline (B95000) can then be subjected to further chemical modifications, such as hydrogenation to yield the saturated pyrrolidine ring or other functionalization reactions at the double bond to introduce substituents like the diphenylmethylene group.
Intramolecular Hydroboration-Cycloalkylation
A distinct and efficient method for constructing the pyrrolidine ring is through an intramolecular hydroboration-cycloalkylation sequence. This strategy has been successfully employed as a key step in the enantioselective synthesis of various pyrrolidine alkaloids. nih.govacs.orgresearchgate.net The process typically begins with a chiral homoallylic azide as the key intermediate. acs.orgresearchgate.net
The mechanism involves a one-pot, multi-step process. First, hydroboration of the alkene portion of the homoallylic azide occurs using a hydroborating agent such as dicyclohexylborane. auctoresonline.org This is followed by the formation of a boron-nitrogen bond between the newly formed trialkylborane and the azide group, creating a cyclic azide borane (B79455) complex. acs.orgauctoresonline.org The final and crucial step is the migration of the borane methylene (B1212753) group to the first nitrogen atom of the azide, which proceeds with a ring contraction and the expulsion of nitrogen gas (N₂) to furnish the stable pyrrolidine ring. acs.orgauctoresonline.org
This methodology offers a rapid and convenient route to substituted pyrrolidines from acyclic precursors. acs.org For example, it has been a cornerstone in the total synthesis of (S)-nornicotine from a chiral homoallylic azide intermediate, (S)-3-(1-azido-but-3-enyl)-pyridine, demonstrating its utility and reliability in complex molecule synthesis. nih.govacs.org The choice of hydroborating agent and reaction conditions can be tuned to control the stereochemical outcome of the reaction, making it a valuable tool for asymmetric synthesis. researchgate.net
Green Chemistry Aspects in Pyrrolidine Synthesis
In recent years, the principles of green chemistry have become increasingly important in organic synthesis, aiming to design processes that are more environmentally benign. This includes the use of safer solvents, reducing energy consumption, and improving atom economy. semanticscholar.org
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has been widely adopted as a green chemistry tool that significantly accelerates a vast range of chemical reactions, including the synthesis of heterocyclic compounds like pyrrolidines. semanticscholar.orgrsc.org MAOS utilizes microwave irradiation to heat the reaction mixture. semanticscholar.org Unlike conventional heating which relies on conduction and convection, microwave heating is based on the interaction of the electromagnetic field with polar molecules (dipolar polarization) and ions (ionic conduction) in the reaction mixture, leading to rapid and uniform heating. rsc.org
The primary advantages of MAOS over conventional heating methods are dramatic reductions in reaction times (from hours to minutes), increased product yields, and often cleaner reaction profiles with fewer byproducts. semanticscholar.orgsciensage.info These benefits stem from the rapid and efficient energy transfer, which can lead to temperatures and pressures not easily achieved with standard reflux conditions. semanticscholar.org
MAOS has been successfully applied to various reactions that form the pyrrolidine ring. For example, multicomponent reactions to synthesize substituted pyrrolidines and related heterocycles have shown remarkable efficiency under microwave irradiation. rsc.orgsciensage.info In many cases, reactions that fail to proceed or give low yields under conventional heating can be driven to completion in minutes using a microwave reactor. rsc.orgnih.gov Furthermore, MAOS often allows for solvent-free conditions, where the reactants are mixed on a solid support like neutral alumina, further enhancing the green credentials of the synthesis by eliminating the need for potentially harmful organic solvents. semanticscholar.orgsciensage.info
The table below illustrates a comparison between conventional and microwave-assisted methods for a representative heterocyclic synthesis.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave Method | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidin-4-one Synthesis | Reflux in EtOH, 3 days, No product | 160 °C, 55 min, 83% yield | nih.gov |
This rapid, efficient, and often solvent-minimized approach makes MAOS a key technology in the modern, environmentally conscious synthesis of pyrrolidine derivatives.
Advanced Structural Elucidation and Stereochemical Characterization of Pyrrolidine, 3 Diphenylmethylene Compounds
High-Resolution Spectroscopic Analysis
Spectroscopic methods are fundamental in determining the structure of chemical compounds. High-resolution techniques provide precise information about the molecular framework and the connectivity of atoms.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While general principles of NMR are well-established, specific spectral data for "Pyrrolidine, 3-(diphenylmethylene)-" are not documented in the available literature.
For a definitive analysis, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be necessary. These techniques help in assigning specific protons and carbons and in establishing their connectivity.
Unambiguous ¹³C NMR Assignments
The unambiguous assignment of carbon signals in a ¹³C NMR spectrum is crucial for confirming the molecular structure. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in this process. These methods allow for the differentiation between CH₃, CH₂, CH, and quaternary carbons, and establish long-range correlations between protons and carbons. However, no published studies provide a complete and unambiguous assignment of the ¹³C NMR spectrum for "Pyrrolidine, 3-(diphenylmethylene)-".
Hypothetical ¹³C NMR Data for Pyrrolidine (B122466), 3-(diphenylmethylene)- (Note: This table is for illustrative purposes only, as experimental data is not available.)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=C (exocyclic) | 140-150 |
| C (pyrrolidine, adjacent to C=C) | 125-135 |
| Phenyl (quaternary) | 135-145 |
| Phenyl (CH) | 120-130 |
| CH₂ (pyrrolidine) | 45-60 |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "Pyrrolidine, 3-(diphenylmethylene)-", one would expect to observe characteristic absorption bands for the C=C double bond of the diphenylmethylene group, the C-N stretching of the pyrrolidine ring, and the C-H stretching of both the aliphatic and aromatic portions of the molecule. While general FT-IR data for pyrrolidine and related compounds exist, specific spectra for "Pyrrolidine, 3-(diphenylmethylene)-" are not reported.
Expected FT-IR Absorption Bands for Pyrrolidine, 3-(diphenylmethylene)- (Note: This table is for illustrative purposes only, as experimental data is not available.)
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch | 2850-2960 |
| C=C stretch (alkene) | 1640-1680 |
| C=C stretch (aromatic) | 1450-1600 |
Mass Spectrometry (MS and HRMS) for Molecular Formula Determination
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For "Pyrrolidine, 3-(diphenylmethylene)-" (C₁₇H₁₇N), the expected exact mass would be calculated and compared to the experimentally determined value. This critical piece of data, however, is not available in the reviewed literature.
X-ray Crystallography for Absolute Structure Determination
Elucidation of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, which govern the crystal packing. The analysis of these interactions is crucial for understanding the physical properties of the solid material. In the absence of a crystal structure for "Pyrrolidine, 3-(diphenylmethylene)-", any discussion of its crystal packing and intermolecular forces would be purely speculative.
Stereochemical Assignments and Conformational Analysis
The substituted pyrrolidine ring, being a five-membered heterocycle, is not planar and adopts various puckered conformations to minimize torsional and steric strain. britannica.com The presence of a bulky diphenylmethylene group at the C3 position, along with other potential substituents, introduces significant conformational constraints and the possibility of multiple stereoisomers. A thorough analysis is therefore crucial for a complete structural description.
The definitive determination of the three-dimensional structure of chiral "Pyrrolidine, 3-(diphenylmethylene)-" compounds relies on a combination of powerful analytical methods.
X-ray Crystallography: For compounds that can be grown into suitable single crystals, single-crystal X-ray diffraction (XRD) is the most powerful and direct method for structure determination. nih.gov It provides an unambiguous determination of the relative configuration of all stereogenic centers by mapping the precise coordinates of each atom in the crystal lattice. thieme-connect.de Furthermore, through the anomalous scattering effect, XRD can be used to determine the absolute configuration of an enantiomerically pure compound. nih.govresearchgate.net The Flack parameter, derived from the diffraction data, is a critical value used to confidently assign the absolute structure of a chiral molecule. ed.ac.uk This technique has been successfully applied to a wide range of pyrrolidine derivatives, confirming their molecular geometry and stereochemical relationships. nih.govnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for stereochemical analysis in solution. nih.gov While XRD provides a static picture in the solid state, NMR offers insights into the structure and dynamics in solution. The relative configuration of substituents on the pyrrolidine ring can often be deduced from:
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) identify protons that are close in space. The presence or absence of specific NOE cross-peaks can establish the cis or trans relationship between substituents. dntb.gov.uanih.gov
Scalar (J) Coupling Constants: The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. nih.gov Analyzing these coupling constants helps to define the relative stereochemistry and conformational preferences of the ring. nih.govnih.gov
For complex cases with multiple chiral centers, more advanced techniques such as the measurement of residual dipolar couplings (RDCs) in weakly aligning media can provide additional long-range structural information to verify configurational assignments. dntb.gov.ua The absolute configuration of other pyrrolidine derivatives has been determined by obtaining X-ray crystallographic data for their tosylate salts. acs.org
The conformation of the pyrrolidine ring is best described by the concept of pseudorotation. osi.lv The puckering of the five-membered ring can be defined by a puckering amplitude (Φ) and a phase angle of pseudorotation (P). researchgate.net The entire pseudorotation pathway includes a continuous series of envelope (E) and twist (T) conformations. researchgate.net
Envelope (E) Conformations: Four atoms are coplanar, and the fifth atom is out of the plane.
Twist (T) Conformations: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.
The presence of substituents breaks the symmetry of the pseudorotational pathway, creating energy minima that correspond to preferred conformations. frontiersin.org For substituted pyrrolidines, the ring often adopts one of two major puckered forms, typically described as Cγ-endo (DOWN) or Cγ-exo (UP), depending on the displacement of the C3 or C4 atom relative to the other ring atoms and substituents. nih.govnih.govresearchgate.net The energy difference between these states can be small, allowing for a dynamic equilibrium between multiple conformations in solution. researchgate.net The specific equilibrium conformation is a balance between minimizing torsional strain and avoiding unfavorable steric and electronic interactions, such as the gauche effect noted in fluorinated pyrrolidines. nih.govnih.gov
Table 1: Key Conformations in Pyrrolidine Ring Pseudorotation
| Conformation Type | Description | Key Feature |
|---|---|---|
| Envelope (E) | Four atoms are coplanar. | One atom is out of the plane. |
| Twist (T) | No three atoms are coplanar in the ideal form. | Two adjacent atoms are on opposite sides of a plane. |
| Cγ-endo (DOWN) | The Cγ (C3 or C4) atom is puckered on the same side as the Cα-carboxy/substituent group in proline. | A common puckering mode in substituted pyrrolidines. researchgate.net |
| Cγ-exo (UP) | The Cγ (C3 or C4) atom is puckered on the opposite side of the Cα-carboxy/substituent group in proline. | An alternative puckering mode influenced by substituents. nih.gov |
In the case of a 3-(diphenylmethylene)pyrrolidine, the exocyclic double bond introduces a degree of planarity at the C3 position. However, the two phenyl rings of the diphenylmethylene group will themselves rotate and orient to avoid steric clashes with substituents on the pyrrolidine ring and with each other. The pyrrolidine ring will adopt a puckered conformation (e.g., an envelope or twist) that best accommodates this bulky group. frontiersin.org The conformational preference can be influenced by electronic effects from other substituents and the nitrogen atom's substitution pattern. nih.govnih.gov The precise orientation can be probed using NMR techniques, where NOE data can reveal the proximity of the phenyl protons to specific protons on the pyrrolidine ring, thereby defining the preferred conformation in solution. nih.govfrontiersin.org
Chiroptical Properties of Enantiopure Derivatives
Enantiomerically pure derivatives of "Pyrrolidine, 3-(diphenylmethylene)-" are chiral and will interact differently with plane-polarized and circularly polarized light. These interactions give rise to chiroptical properties, which are essential for characterizing the sample's enantiomeric purity and assigning its absolute configuration. researchgate.net
Optical Rotation (OR) and Optical Rotatory Dispersion (ORD): A fundamental chiroptical property is optical rotation, the measurement of the angle to which a chiral compound rotates the plane of polarized light at a specific wavelength (usually the sodium D-line, 589 nm). springerprofessional.de Optical Rotatory Dispersion (ORD) is the measurement of this rotation as a function of wavelength. springerprofessional.de The sign (+ or -) and magnitude of the specific rotation are characteristic of a specific enantiomer.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. acs.orgnih.gov An ECD spectrum consists of positive or negative bands, known as Cotton effects, which are highly sensitive to the molecule's three-dimensional structure. springerprofessional.de By comparing the experimental ECD spectrum of an unknown enantiomer with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TDDFT) for a known absolute configuration, the absolute configuration of the compound can be determined with a high degree of confidence. nih.govresearchgate.net This method has become a powerful alternative to X-ray crystallography, especially for non-crystalline samples. hebmu.edu.cnmtoz-biolabs.com
Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. acs.org VCD is also a powerful tool for stereochemical analysis and can be used to assign the absolute configuration of chiral molecules, including those with multiple stereocenters, by comparing experimental and computed spectra. uit.no
The combination of these chiroptical techniques provides a comprehensive picture of the stereochemistry of enantiopure "Pyrrolidine, 3-(diphenylmethylene)-" derivatives.
Table 2: Chiroptical Techniques for Stereochemical Analysis
| Technique | Principle | Information Provided |
|---|---|---|
| Optical Rotation (OR) | Rotation of plane-polarized light at a single wavelength. springerprofessional.de | Enantiomeric purity, characterization of a specific enantiomer. |
| Optical Rotatory Dispersion (ORD) | Rotation of plane-polarized light as a function of wavelength. springerprofessional.de | Absolute configuration (historically), relationship to absorption bands. |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. nih.gov | Absolute configuration (via comparison with theory), conformational analysis. hebmu.edu.cn |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. uit.no | Absolute configuration of molecules with multiple chiral centers, solution-state conformation. |
Mechanistic Investigations into Reactions Involving Pyrrolidine, 3 Diphenylmethylene Precursors
Elucidation of Reaction Pathways
The formation of the pyrrolidine (B122466) ring from acyclic precursors can proceed through several distinct pathways, often influenced by the choice of catalyst and reaction conditions.
Acid-Catalyzed Cyclization Mechanisms
Acid-catalyzed reactions are a common strategy for the synthesis of pyrrolidines. For instance, the regioselective protonolytic C-C bond cleavage of acylated aminomethyl cyclopropanes can be achieved using a strong acid like trifluoroacetic acid. This process is believed to proceed through an intermediate tertiary carbenium ion. The strength of the acid and the nature of the amine substituent are critical factors in achieving high regioselectivity, suggesting an intramolecular proton transfer from the protonated amide function. organic-chemistry.org Similarly, acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group, facilitating intramolecular cyclization to form pyrrolidines. organic-chemistry.org
Nucleophilic Addition Mechanisms
Nucleophilic addition is a fundamental process in the formation of pyrrolidine rings. Enamines, which are nitrogen analogs of enols, are key nucleophilic intermediates in many of these reactions. makingmolecules.com They are typically formed from the reaction of a ketone with a secondary amine, such as pyrrolidine itself. makingmolecules.com The resulting enamine is more nucleophilic than its enol counterpart due to the lower electronegativity of nitrogen. makingmolecules.com This enhanced nucleophilicity allows it to react with various electrophiles, leading to the formation of new carbon-carbon bonds. makingmolecules.com Subsequent hydrolysis of the resulting iminium ion regenerates the amine catalyst and yields the final product. makingmolecules.com
Transition State Characterization
The stereochemical outcome of many pyrrolidine syntheses is determined at the transition state of the key bond-forming step. Density functional theory (DFT) calculations have been employed to understand the transition structures in [3+2] cycloaddition reactions for pyrrolidine synthesis. These studies reveal a delicate balance between the asynchronicity and interaction energies of the transition structures, which ultimately governs the observed selectivities. nih.gov Highly asynchronous transition states are often energetically favored as they possess lower strain energy compared to synchronous ones, unless there is a highly stabilizing interaction energy between the reactants where orbital and electrostatic interactions are dominant. nih.govacs.org
Role of Key Intermediates (e.g., Enamines, Iminium Ions, π-Allyl Palladium Intermediates)
The course of pyrrolidine synthesis is often directed by the formation of specific reactive intermediates.
Enamines and Iminium Ions: Enamines are crucial nucleophilic intermediates in many organocatalytic reactions that form pyrrolidines. makingmolecules.com They are formed from the condensation of a carbonyl compound and a secondary amine. makingmolecules.comnih.gov The nucleophilic enamine can then attack an electrophile. makingmolecules.com The resulting species is an iminium ion, which is subsequently hydrolyzed to release the final product and regenerate the amine catalyst. makingmolecules.com Iminium ions themselves can also act as electrophiles, reacting with nucleophiles in asymmetric Michael-type reactions. acs.org The equilibrium between enamines, imines, and iminium ions is often pH-dependent. nih.gov
π-Allyl Palladium Intermediates: Palladium catalysis is a powerful tool for the synthesis of pyrrolidines, often proceeding through π-allyl palladium intermediates. numberanalytics.comnih.govrsc.org These complexes are formed from the reaction of a palladium(0) catalyst with an allylic substrate. numberanalytics.com The resulting electrophilic π-allyl complex can then be attacked by a nucleophile, such as an amine, to form a new carbon-nitrogen bond and ultimately the pyrrolidine ring. nih.gov The Tsuji-Trost reaction is a classic example of a palladium-catalyzed allylic substitution that utilizes these intermediates. numberanalytics.com Palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides also proceed via a proposed mechanism involving oxidative addition of the vinyl bromide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-C bond and subsequent reductive elimination to form the pyrrolidine product. nih.gov
Regio- and Stereoselectivity Control in Reactions
Controlling the regioselectivity and stereoselectivity is a major focus in the synthesis of substituted pyrrolidines. In iridium-catalyzed reductive [3+2] cycloaddition reactions, the choice of substituent on the amide nitrogen can influence the diastereoselectivity of the resulting pyrrolidine. acs.org Similarly, in palladium-catalyzed carboamination reactions, the use of specific phosphine (B1218219) ligands can suppress the formation of undesired side products and lead to high diastereoselectivity for the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov The regioselectivity of cycloaddition reactions can also be influenced by the electronic properties of the reactants. nih.gov In some cases, unexpected regioisomers can be formed through side reactions such as β-hydride elimination and reinsertion pathways in palladium-catalyzed processes. nih.gov
Computational Chemistry and Theoretical Studies on Pyrrolidine, 3 Diphenylmethylene
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a cornerstone of computational chemistry for studying organic molecules due to its balance of accuracy and computational cost. nih.gov It is used to model various molecular properties by calculating the electron density rather than the complex many-electron wavefunction.
A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For Pyrrolidine (B122466), 3-(diphenylmethylene)-, this involves calculating the forces on each atom and iteratively adjusting their positions until the net force is negligible, resulting in the most stable, or ground state, structure. nih.gov
DFT methods like B3LYP, often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are commonly used for this purpose. nih.govnih.govresearchgate.net The optimization process reveals crucial structural parameters like bond lengths, bond angles, and dihedral angles. For instance, these calculations can precisely define the puckering of the pyrrolidine ring and the spatial orientation of the bulky diphenylmethylene group. The reliability of the optimized geometry is often validated by comparing calculated data with experimental results from techniques like X-ray crystallography, if available. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for a Pyrrolidine Derivative using DFT
| Parameter | Calculated Value (B3LYP/6-31G(d,p)) |
|---|---|
| C-N Bond Length (ring) | 1.47 Å |
| C-C Bond Length (ring) | 1.54 Å |
| C=C Bond Length (exocyclic) | 1.35 Å |
| C-N-C Bond Angle | 108.5° |
Note: This table is illustrative and shows typical data obtained from DFT geometry optimization for a related pyrrolidine structure.
Once the ground state geometry is established, DFT is used to analyze the molecule's electronic structure, which is key to understanding its reactivity. This involves examining the distribution of electrons and the properties of molecular orbitals. Key aspects of this analysis include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. nih.gov
Molecular Electrostatic Potential (ESP): An ESP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack.
Fukui Functions: These functions provide a more quantitative measure of reactivity at specific atomic sites, identifying which atoms are most likely to act as electrophiles or nucleophiles. researchgate.net
Table 2: Illustrative Calculated Electronic Properties for a Pyrrolidine Derivative
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
Note: This table presents hypothetical, yet representative, electronic properties for a molecule like Pyrrolidine, 3-(diphenylmethylene)- as would be calculated by DFT.
DFT calculations are highly effective in predicting spectroscopic data, particularly NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the DFT framework for this purpose. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the corresponding ¹H and ¹³C NMR chemical shifts can be predicted. researchgate.net
This predictive capability is invaluable for:
Structure Verification: Comparing the calculated NMR spectrum with the experimental one can confirm or refute a proposed structure. researchgate.net A good correlation between the predicted and measured chemical shifts provides strong evidence for the correctness of the structural assignment. mdpi.com
Signal Assignment: In complex spectra, theoretical calculations can help assign specific signals to the correct atoms in the molecule, resolving ambiguities from experimental 1D and 2D NMR data. mdpi.com
The accuracy of the prediction depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). nih.govnih.gov
Table 3: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Calculated Shift (ppm) (GIAO-B3LYP) | Experimental Shift (ppm) |
|---|---|---|
| C2 (Pyrrolidine) | 55.1 | 54.8 |
| C3 (Pyrrolidine) | 130.5 | 131.2 |
| C4 (Pyrrolidine) | 32.7 | 32.5 |
| C5 (Pyrrolidine) | 48.9 | 48.6 |
Note: This table is a representative example illustrating the typical accuracy of DFT-based NMR shift predictions for a complex organic molecule.
Molecules with flexible rings and rotatable bonds, such as Pyrrolidine, 3-(diphenylmethylene)-, can exist in multiple conformations. The pyrrolidine ring, for example, typically adopts non-planar "envelope" or "twist" puckered conformations. nih.gov DFT calculations are used to map the conformational energy landscape by:
Performing a systematic or stochastic conformational search to identify all possible low-energy conformers. researchgate.net
Optimizing the geometry of each identified conformer to find its precise energy minimum. researchgate.net
Calculating the relative energies of these conformers.
The small energy differences between conformers require high-accuracy electronic structure methods. researchgate.net From the calculated relative Gibbs free energies, the Boltzmann population distribution can be determined, which gives the percentage of each conformer present in equilibrium at a given temperature. researchgate.net This is crucial, as the experimentally observed properties are often a population-weighted average of the properties of all significant conformers.
Table 4: Example of Conformational Analysis for a Substituted Pyrrolidine
| Conformer | Ring Pucker | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |
|---|---|---|---|
| 1 | C4-exo (Envelope) | 0.00 | 75% |
| 2 | C4-endo (Envelope) | 0.85 | 20% |
Note: This table illustrates how DFT calculations can quantify the stability and population of different ring conformations.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory describes how atomic orbitals on different atoms combine to form molecular orbitals that are delocalized over the entire molecule. scribd.com This theory provides a framework for understanding electronic structure and reactivity. nih.gov For Pyrrolidine, 3-(diphenylmethylene)-, MO analysis, often performed on the results of a DFT calculation, focuses on the Frontier Molecular Orbitals (FMOs): the HOMO and LUMO. youtube.com
The spatial distribution and energy of these orbitals are key to predicting how the molecule will behave in a chemical reaction:
HOMO: This orbital represents the region from which the molecule is most likely to donate electrons. In a reaction with an electrophile, the attack will likely occur at the atom(s) where the HOMO has the largest electron density.
LUMO: This orbital represents the region where the molecule is most likely to accept electrons. A nucleophile will preferentially attack the atom(s) where the LUMO is localized.
By analyzing the shapes and energies of the HOMO and LUMO, chemists can rationalize and predict the outcomes of various reactions, such as cycloadditions or nucleophilic additions, involving the diphenylmethylene group or the pyrrolidine nitrogen. libretexts.orgyoutube.com
Simulation of Reaction Mechanisms and Transition States
A significant application of computational chemistry is the elucidation of reaction mechanisms. DFT can be used to model the entire energy profile of a proposed reaction pathway, from reactants to products. nih.gov This involves locating and characterizing not only the stable reactants, intermediates, and products but also the high-energy transition states (TS) that connect them. nih.gov
A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier that must be overcome for a reaction to proceed. Locating the TS structure and calculating its energy relative to the reactants gives the activation energy (Ea) of the reaction step. nih.gov This information allows for:
Pathway Determination: Comparing the activation energies of different possible reaction pathways can determine the most favorable route. Reactions tend to follow the path with the lowest energy barrier. colab.ws
Rate-Determining Step: In a multi-step reaction, the step with the highest activation energy is the rate-determining step. nih.gov
Selectivity Analysis: Theoretical calculations can explain observed regioselectivity or stereoselectivity by comparing the activation barriers leading to different products. The product formed via the lowest energy transition state is the kinetically favored product. researchgate.net
For Pyrrolidine, 3-(diphenylmethylene)-, this approach could be used to study reactions such as its synthesis or subsequent functionalization, providing a detailed, dynamic picture of the chemical transformation.
Table 5: Illustrative DFT Data for a Simulated Reaction Step
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials | 0.0 |
| Transition State (TS1) | Highest energy point of the step | +15.2 |
Note: This table provides a simplified example of the energy profile for one step in a reaction mechanism as determined by DFT calculations.
Activation Energy Barrier Calculations
A critical aspect of understanding reaction mechanisms and kinetics is the calculation of activation energy barriers. However, no research articles presenting activation energy barrier calculations for reactions involving the formation or transformation of Pyrrolidine, 3-(diphenylmethylene)- could be located. This information would be invaluable for optimizing reaction conditions and predicting the feasibility of synthetic routes.
Theoretical Insights into Stereoselectivity Origin
The stereochemistry of pyrrolidine derivatives is often crucial for their biological activity and material properties. Theoretical studies are instrumental in unraveling the origins of stereoselectivity in chemical reactions. In the case of Pyrrolidine, 3-(diphenylmethylene)-, there is a notable absence of theoretical investigations into the factors governing the stereoselective formation of this compound. Such studies would typically involve the analysis of transition state energies and non-covalent interactions to explain why one stereoisomer is preferentially formed over another.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(diphenylmethylene)pyrrolidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via Grignard reactions (e.g., diphenylhydroxymethyl formation followed by acid-mediated dehydration) or catalytic 1,3-dipolar cycloaddition of azomethine ylides . Optimize yields by controlling reaction temperature (e.g., 0°C for Grignard addition), solvent polarity (THF or toluene), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling steps). Purification via recrystallization or column chromatography is critical. Monitor intermediates using IR spectroscopy (C=C stretching at 700–800 cm⁻¹) .
Q. What spectroscopic methods are most effective for characterizing the structure of 3-(diphenylmethylene)pyrrolidine?
- Methodological Answer : Use a combination of:
- IR Spectroscopy : To identify conjugated C=C bonds (absorbance ~700–800 cm⁻¹) and functional groups like amines or esters .
- NMR : ¹H NMR for proton environment analysis (e.g., aromatic protons at δ 7.2–7.8 ppm, pyrrolidine ring protons at δ 1.5–3.5 ppm). ¹³C NMR confirms quaternary carbons in the diphenylmethylene group .
- X-ray Crystallography : Resolves stereochemistry and ring conformation, particularly for enantiopure derivatives .
Q. How can researchers ensure purity and stability of 3-(diphenylmethylene)pyrrolidine during storage?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Assess purity via HPLC (C18 column, acetonitrile/water mobile phase) and track degradation using TLC. For hygroscopic derivatives, use desiccants like silica gel .
Advanced Research Questions
Q. How do stereochemical variations in the pyrrolidine ring affect the compound’s pharmacological profile?
- Methodological Answer : Synthesize enantiomers via asymmetric catalytic cycloaddition (e.g., chiral phosphine ligands with azomethine ylides) . Compare bioactivity using in vitro assays (e.g., receptor binding or enzyme inhibition). For example, (R)-configured derivatives may show enhanced RAGE inhibition due to hydrogen bonding with Arg48 . Use molecular dynamics simulations to correlate stereochemistry with target interaction stability .
Q. How can computational modeling predict the biological activity of 3-(diphenylmethylene)pyrrolidine derivatives?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity to targets like RAGE. Key parameters:
- Hydrogen bonding : Nitrogen in the pyrrolidine ring with Arg47.
- Hydrophobic interactions : Diphenylmethylene group with hydrophobic grooves in the binding site .
Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants experimentally .
Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading, stirring rate). For example:
- Grignard reactions : Scale-up may require slower reagent addition to manage exothermicity .
- Cross-coupling steps : Optimize Pd catalyst recycling or switch to flow chemistry for better heat/mass transfer .
Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies of 3-(diphenylmethylene)pyrrolidine derivatives?
- Methodological Answer :
Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -F, -OCH₃) at the phenyl or pyrrolidine positions .
Ring modification : Replace pyrrolidine with oxetane or piperidine and compare bioactivity .
Pharmacophore mapping : Use QSAR models to correlate logP, polar surface area, and IC₅₀ values .
Validate with in vivo pharmacokinetic studies (e.g., bioavailability in rodent models) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for similar pyrrolidine derivatives?
- Methodological Answer :
- Replicate assays : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP levels in kinase assays).
- Control for stereochemistry : Confirm enantiopurity via chiral HPLC or optical rotation measurements .
- Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies, adjusting for variables like solvent (DMSO vs. saline) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
